

Europine CAS number and molecular formula

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Compound of Interest

Compound Name: *Europine*

Cat. No.: *B191236*

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Europine: An In-Depth Technical Guide

CAS Number: 570-19-4 Molecular Formula: $C_{16}H_{27}NO_6$

This technical guide provides a comprehensive overview of **Europine**, a pyrrolizidine alkaloid found in various plant species. Due to the limited availability of specific quantitative toxicity data and detailed experimental protocols for **Europine** itself, this document focuses on the well-established toxicological profile of pyrrolizidine alkaloids as a class, with specific information on **Europine** where available.

Physicochemical Properties

A summary of the key physicochemical properties of **Europine** is presented in the table below.

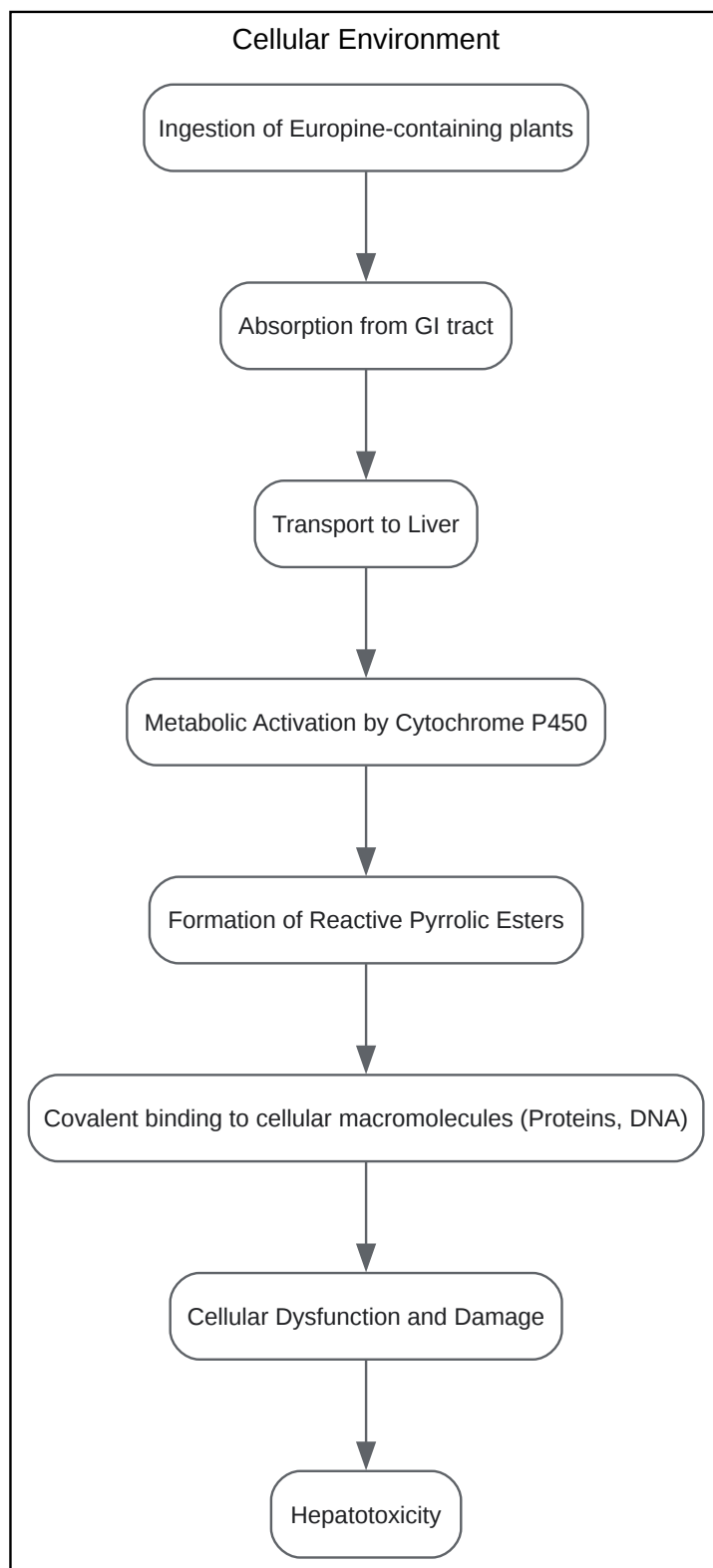
Property	Value	Reference
CAS Number	570-19-4	N/A
Molecular Formula	$C_{16}H_{27}NO_6$	N/A
Molecular Weight	329.39 g/mol	N/A
Appearance	Powder	N/A
Natural Sources	Heliotropium species, Cynoglossum officinale L.	[1][2]

Toxicological Profile: The Pyrrolizidine Alkaloid Class

Europine belongs to the pyrrolizidine alkaloid (PA) class of compounds, which are known for their significant hepatotoxicity. The toxicity of PAs is not inherent to the parent molecule but arises from its metabolic activation in the liver.

Mechanism of Hepatotoxicity

The primary mechanism of PA-induced liver injury involves a multi-step process initiated by cytochrome P450 enzymes in the liver. This process is outlined in the workflow diagram below.



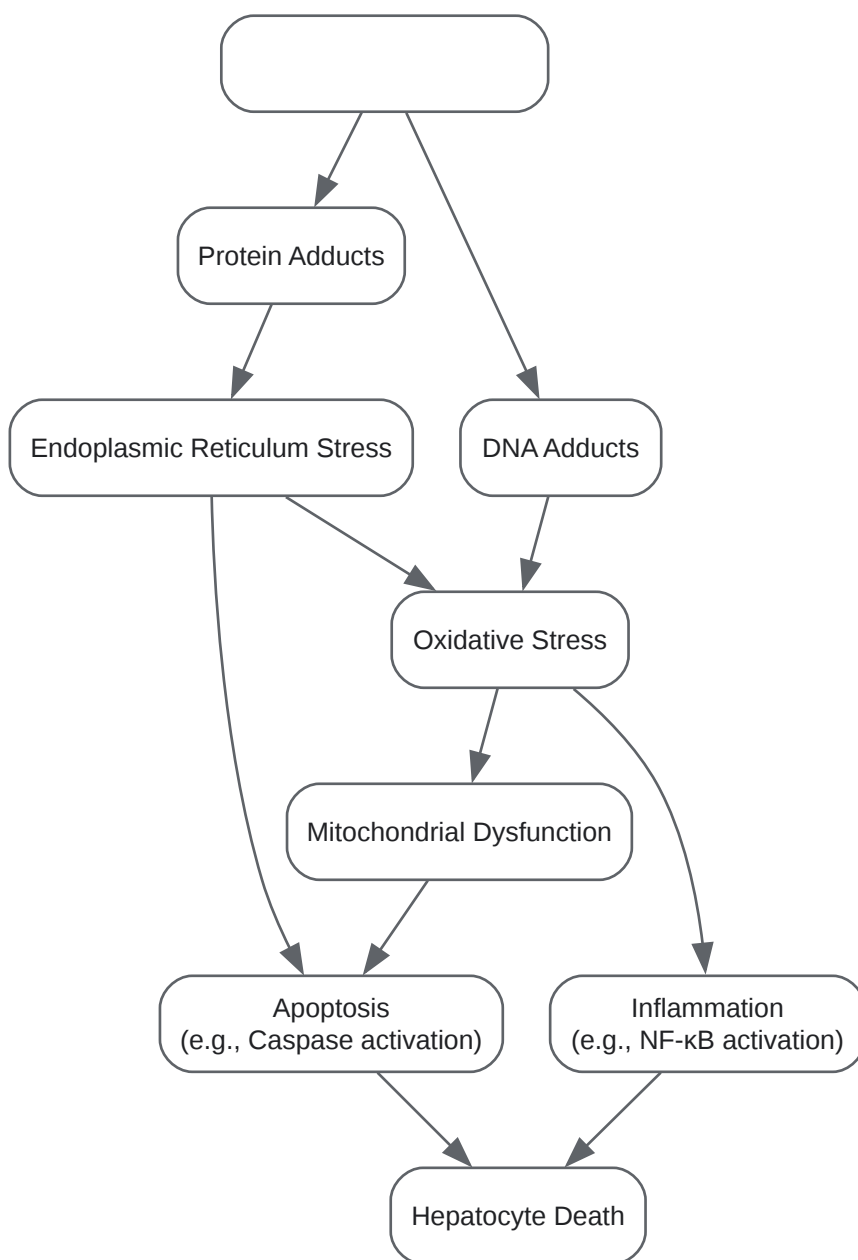
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Caption: General workflow of pyrrolizidine alkaloid-induced hepatotoxicity.

The formation of these reactive pyrrolic esters leads to the alkylation of cellular macromolecules, including proteins and DNA. This covalent binding disrupts normal cellular function and triggers a cascade of downstream events.

Key Signaling Pathways in Pyrrolizidine Alkaloid Toxicity

The cellular damage initiated by PA metabolites activates several key signaling pathways that contribute to the overall hepatotoxic effect. The diagram below illustrates the interconnectedness of these pathways.



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Caption: Interconnected signaling pathways in pyrrolizidine alkaloid toxicity.

These pathways collectively lead to hepatocyte death, inflammation, and in cases of chronic exposure, can progress to liver fibrosis, cirrhosis, and veno-occlusive disease.

Quantitative Data

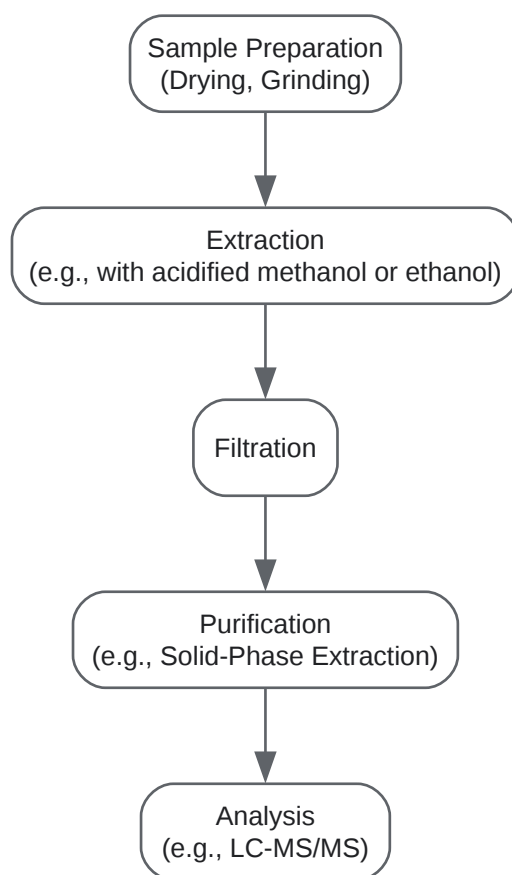
Specific quantitative toxicity data for **Europine**, such as EC₅₀ or LD₅₀ values from controlled studies, are not readily available in the public domain. Research has quantified the concentration of **Europine** and its N-oxide in various parts of Heliotropium species. For instance, a study on three native Heliotropium species in Israel found that **Europine**-N-oxide was one of the most prominent PAs, with total PA levels ranging from 0.5% to 5% of the dry weight of the plant material.[3][4] However, this does not directly correlate to a toxic dose in animals or humans.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and toxicological assessment of **Europine** are not standardized in the literature. However, general methods for the analysis of pyrrolizidine alkaloids in plant and biological samples are established.

General Protocol for Pyrrolizidine Alkaloid Extraction from Plant Material

The following is a generalized workflow for the extraction of PAs from plant sources, based on common methodologies.



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Caption: A generalized workflow for the extraction and analysis of pyrrolizidine alkaloids.

Note: The specific solvents, temperatures, and purification cartridges may vary depending on the specific PA and the plant matrix.

In Vitro Hepatotoxicity Assessment

Standard in vitro assays using primary hepatocytes or liver cell lines (e.g., HepG2) can be employed to assess the hepatotoxicity of PAs. A general experimental design is outlined below.

Objective: To determine the cytotoxic potential of **Europine** on hepatocytes.

Methodology:

- Cell Culture: Culture primary human or rat hepatocytes, or a suitable liver cell line, under standard conditions.

- **Compound Treatment:** Treat the cells with a range of concentrations of purified **Europine**. Include appropriate positive (e.g., a known hepatotoxin) and negative (vehicle) controls.
- **Incubation:** Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
- **Endpoint Assays:** Perform a battery of assays to assess cytotoxicity and mechanisms of cell death. These may include:
 - **Cell Viability Assays:** (e.g., MTT, MTS, or LDH release assays) to quantify cell death.
 - **Apoptosis Assays:** (e.g., Caspase-3/7 activity, Annexin V staining) to measure programmed cell death.
 - **Oxidative Stress Assays:** (e.g., ROS production, GSH levels) to assess the role of oxidative damage.
 - **Mitochondrial Function Assays:** (e.g., JC-1, TMRM) to evaluate mitochondrial membrane potential.
- **Data Analysis:** Determine the concentration-response relationship and calculate relevant toxicological endpoints such as the EC₅₀.

Conclusion

Europine is a pyrrolizidine alkaloid with a high potential for hepatotoxicity, a characteristic of its chemical class. The mechanism of toxicity is well-understood to involve metabolic activation in the liver, leading to the formation of reactive metabolites that damage cellular components and trigger pathways of oxidative stress, inflammation, and apoptosis. While specific quantitative toxicity data and detailed experimental protocols for **Europine** are scarce, the established knowledge of pyrrolizidine alkaloid toxicology provides a strong basis for risk assessment. Further research is warranted to delineate the specific toxicokinetic and toxicodynamic properties of **Europine** to better understand its potential risk to human and animal health.

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